{2-[(9H-xanthen-9-ylcarbonyl)amino]-1,3-thiazol-4-yl}acetic acid
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Overview
Description
{2-[(9H-xanthen-9-ylcarbonyl)amino]-1,3-thiazol-4-yl}acetic acid is a complex organic compound that features a xanthene moiety linked to a thiazole ring via an acetic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {2-[(9H-xanthen-9-ylcarbonyl)amino]-1,3-thiazol-4-yl}acetic acid typically involves the following steps:
Formation of the Xanthene Moiety: The xanthene structure can be synthesized through various methods, including the classical Grover, Shah, and Shah reaction, which involves heating polyphenols with salicylic acids in the presence of acetic anhydride.
Thiazole Ring Formation: The thiazole ring can be synthesized using a cyclization reaction involving a thiourea derivative and an α-haloketone.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) for esterification or carbodiimides for amide formation are commonly employed.
Major Products
Oxidation: Xanthone derivatives.
Reduction: Dihydrothiazole derivatives.
Substitution: Ester or amide derivatives.
Scientific Research Applications
Chemistry
In chemistry, {2-[(9H-xanthen-9-ylcarbonyl)amino]-1,3-thiazol-4-yl}acetic acid is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound is studied for its potential as a fluorescent probe due to the xanthene moiety, which can exhibit strong fluorescence properties .
Medicine
In medicine, derivatives of this compound are being explored for their potential therapeutic properties, including anti-inflammatory and anticancer activities .
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or unique optical characteristics .
Mechanism of Action
The mechanism by which {2-[(9H-xanthen-9-ylcarbonyl)amino]-1,3-thiazol-4-yl}acetic acid exerts its effects is largely dependent on its interaction with specific molecular targets. The xanthene moiety can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The thiazole ring can also participate in binding interactions, contributing to the compound’s overall biological activity .
Comparison with Similar Compounds
Similar Compounds
Xanthone: A simpler structure with similar fluorescence properties but lacking the thiazole ring.
Thiazole-4-acetic acid: Contains the thiazole ring and acetic acid group but lacks the xanthene moiety.
Xanthene-9-carboxylic acid: Contains the xanthene moiety and carboxylic acid group but lacks the thiazole ring.
Uniqueness
What sets {2-[(9H-xanthen-9-ylcarbonyl)amino]-1,3-thiazol-4-yl}acetic acid apart is the combination of the xanthene and thiazole moieties, which endows the compound with unique properties such as enhanced fluorescence and potential biological activity. This dual functionality makes it a versatile compound for various applications in scientific research and industry .
Properties
IUPAC Name |
2-[2-(9H-xanthene-9-carbonylamino)-1,3-thiazol-4-yl]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2O4S/c22-16(23)9-11-10-26-19(20-11)21-18(24)17-12-5-1-3-7-14(12)25-15-8-4-2-6-13(15)17/h1-8,10,17H,9H2,(H,22,23)(H,20,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTWMMZLMKYFUEW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)C(=O)NC4=NC(=CS4)CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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